![molecular formula C13H19N3O3 B1492134 Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate CAS No. 2097973-25-4](/img/structure/B1492134.png)
Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate, also known as 6-HMPPC, is an organic compound with a wide range of applications in scientific research. It is an aromatic heterocyclic compound, consisting of an ethyl group, a pyridazine ring, and a piperidine ring, all connected by a carboxylic acid group. 6-HMPPC has been used in a variety of research studies, including those focused on its biochemical and physiological effects, as well as its potential use in lab experiments.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Studies have demonstrated the versatility of Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate and related compounds in organic synthesis. These compounds serve as key intermediates in the synthesis of complex heterocyclic structures, showcasing the reactivity of such moieties with nucleophilic and electrophilic reagents. For instance, the reaction of ethyl esters with hydrazine hydrate has been explored to yield novel pyrazole and pyridine derivatives, indicating the potential for structural diversity and complexity in synthetic chemistry applications (Harb et al., 1989).
Biological Activity Evaluation
Several studies have focused on evaluating the biological activities of compounds derived from or related to Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate. For example, the synthesis and antimicrobial activity evaluation of triazol-3-one derivatives highlight the potential medicinal chemistry applications of these compounds. These derivatives have been screened for their activity against various microorganisms, showing promising results compared to standard treatments (Fandaklı et al., 2012).
Pharmacological Screening
Another area of interest is the pharmacological screening of pyridine derivatives for analgesic and antiparkinsonian activities. These studies suggest that the structural modifications of ethyl esters can lead to significant biological activities, underscoring the importance of these compounds in the development of new therapeutic agents (Amr et al., 2008).
Future Directions
Given the lack of specific information on Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate, future research could focus on its synthesis, characterization, and potential applications. It may also be interesting to explore its biological activity, given the known biological activities of related piperidine derivatives .
properties
IUPAC Name |
ethyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-19-13(18)11-3-4-12(15-14-11)16-7-5-10(9-17)6-8-16/h3-4,10,17H,2,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLKNRKFMXLBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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